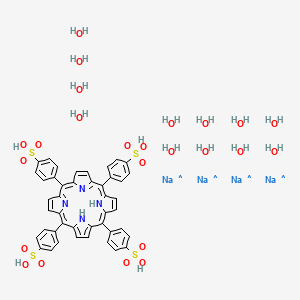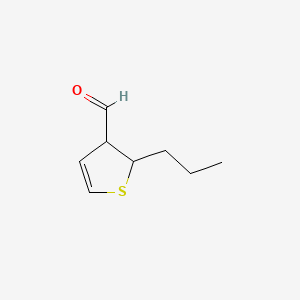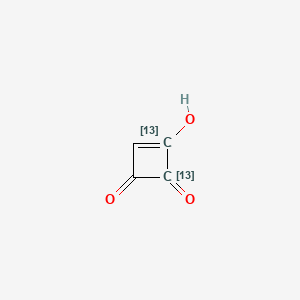
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione, also known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by a cyclobutene ring with two hydroxyl groups and two carbonyl groups. This compound is widely used in bioorganic and medicinal chemistry due to its unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione typically involves the oxidation of cyclobutene derivatives. One common method is the oxidation of cyclobutene-1,2-dione with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize efficiency and minimize environmental impact. The use of continuous flow reactors and automated control systems ensures consistent product quality and high production rates .
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted cyclobutene derivatives, which have applications in different fields such as pharmaceuticals and materials science .
Applications De Recherche Scientifique
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, polymers, and other advanced materials
Mécanisme D'action
The mechanism of action of 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as glyoxylase and pyruvate dehydrogenase by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutene-1,2-dione: Lacks the hydroxyl groups present in 3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it valuable for NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed studies of its chemical behavior and interactions .
Propriétés
Formule moléculaire |
C4H2O3 |
|---|---|
Poids moléculaire |
100.04 g/mol |
Nom IUPAC |
3-hydroxy(2,3-13C2)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H/i2+1,4+1 |
Clé InChI |
KGPQKNJSZNXOPV-NDLBAUGKSA-N |
SMILES isomérique |
C1=[13C]([13C](=O)C1=O)O |
SMILES canonique |
C1=C(C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


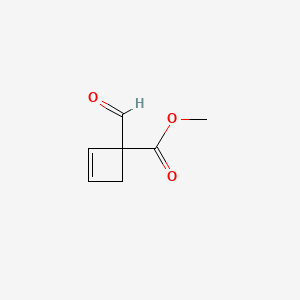
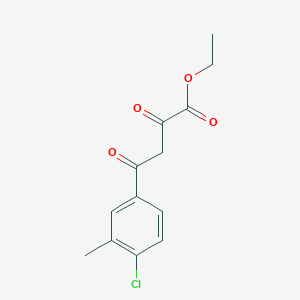

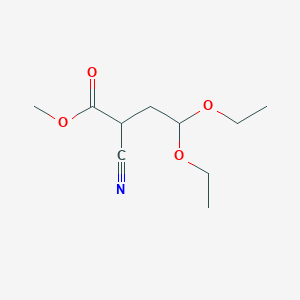
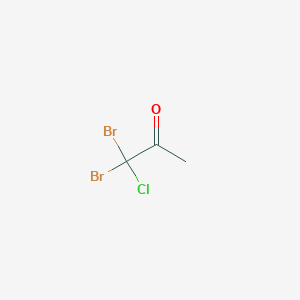


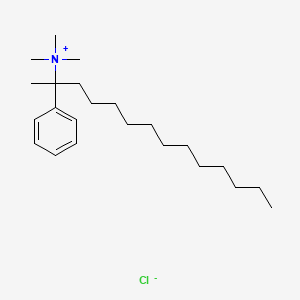
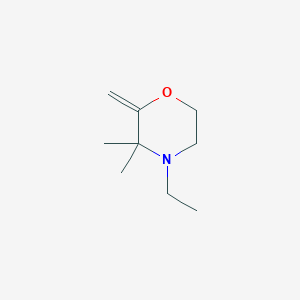
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
